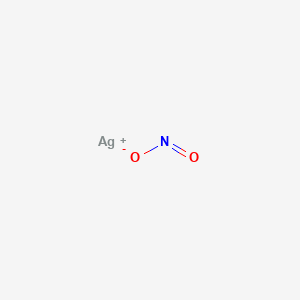

亜硝酸銀

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its limited solubility in water. This compound is primarily used in organic synthesis and various chemical reactions due to its unique properties.

科学的研究の応用

Silver nitrite has several applications in scientific research:

Biology: Employed in certain biological assays and staining techniques.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the production of aniline compounds and as a general oxidizing agent.

作用機序

Target of Action

Silver nitrite, like other silver compounds, primarily targets bacterial cells . The free silver ions in silver nitrite precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This action is attributed to the precipitation of bacterial proteins by liberated silver ions .

Mode of Action

The mode of action of silver nitrite involves the coagulation of cellular protein to form an eschar . This is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax . The silver ions or salts or colloidal silver preparations can inhibit the growth of both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that silver nanoparticles can damage cell membranes due to their nano-size, generate reactive oxygen species (ros), and release ag ions . These actions can disrupt cellular signaling functions and lead to cell death .

Pharmacokinetics

For silver nitrate, another silver compound, it is known that because silver ions readily combine with protein, there is minimal gastrointestinal (gi) and cutaneous absorption of the preparations . The highest amounts of silver noted on autopsy have been in kidneys, and excretion in urine is minimal .

Result of Action

The result of silver nitrite’s action is the death of bacterial cells. The coagulation of cellular protein forms an eschar, which is a dry, dark scab or falling away of dead skin, typically caused by a burn, infection, or other skin disease . This mode of action is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax .

Action Environment

The action of silver nitrite can be influenced by environmental factors. For instance, the presence of chloride in the tissue can lead to the formation of silver chloride, which precipitates bacterial proteins . Additionally, the action of silver nitrite can be influenced by the presence of other ions in the environment

生化学分析

Biochemical Properties

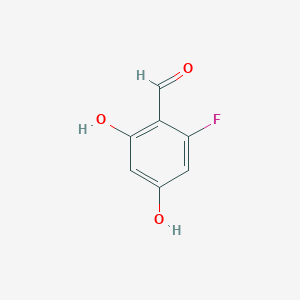

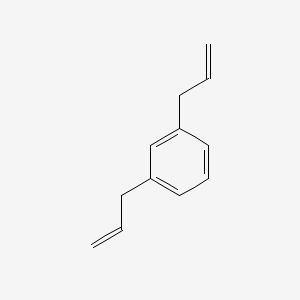

Silver nitrite plays a significant role in biochemical reactions. It has been used to separate mixtures of alkenes by selective absorption . The resulting adduct can be decomposed with ammonia to release the free alkene .

Cellular Effects

Silver nanoparticles, which can be synthesized from silver nitrite, have shown remarkable antibacterial and antioxidant properties .

Molecular Mechanism

The molecular mechanism of silver nitrite is largely based on its interaction with alkenes. Silver ions bind alkenes reversibly, and silver nitrite has been used to separate mixtures of alkenes by selective absorption .

Temporal Effects in Laboratory Settings

Silver nitrate, a related compound, decomposes to give silver, oxygen gas, and nitrite .

Metabolic Pathways

Silver nanoparticles synthesized from silver nitrite have shown potential in various nutraceutical and biomedical applications .

Transport and Distribution

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

Subcellular Localization

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

準備方法

Synthetic Routes and Reaction Conditions: Silver nitrite is typically synthesized through the reaction between silver nitrate and an alkali nitrite, such as sodium nitrite. The reaction can be represented as follows: [ \text{AgNO₃ (aq) + NaNO₂ (s) → NaNO₃ (aq) + AgNO₂ (precipitate)} ] In this reaction, silver nitrite precipitates out of the solution due to its lower solubility compared to silver nitrate .

Industrial Production Methods: Industrial production of silver nitrite follows a similar method, where a solution of silver nitrate is reacted with sodium nitrite. The precipitated silver nitrite is then filtered, washed, and dried to obtain the final product .

化学反応の分析

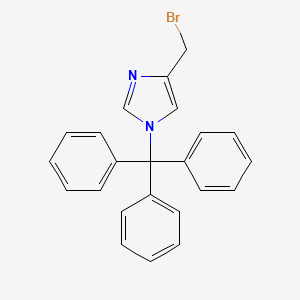

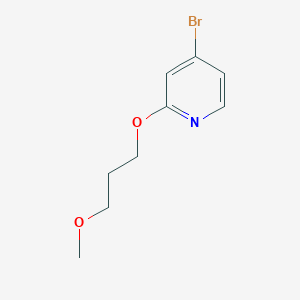

Types of Reactions: Silver nitrite undergoes various chemical reactions, including:

Oxidation: Silver nitrite can be oxidized to form silver nitrate.

Reduction: It can be reduced to elemental silver.

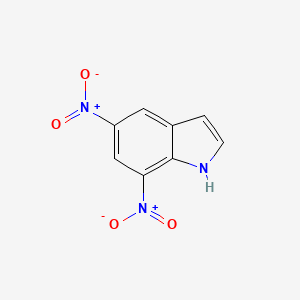

Substitution: Silver nitrite can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form nitro compounds.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents.

Reduction: Often requires reducing agents such as hydrogen gas or hydrazine.

Substitution: Commonly involves alkyl halides and is conducted under mild conditions with the presence of a solvent like ethanol.

Major Products Formed:

Oxidation: Silver nitrate (AgNO₃)

Reduction: Elemental silver (Ag)

Substitution: Nitroalkanes and other nitro compounds.

類似化合物との比較

Silver nitrate (AgNO₃): A more soluble compound used extensively in photography, medicine, and as a precursor to other silver compounds.

Sodium nitrite (NaNO₂): A commonly used nitrite salt with applications in food preservation and as a reagent in organic synthesis.

Uniqueness of Silver Nitrite: Silver nitrite is unique due to its limited solubility in water, which makes it suitable for specific applications where controlled release of nitrite ions is required. Its ability to participate in nucleophilic substitution reactions also sets it apart from other silver compounds .

特性

CAS番号 |

7783-99-5 |

|---|---|

分子式 |

AgHNO2 |

分子量 |

154.882 g/mol |

IUPAC名 |

nitrous acid;silver |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |

InChIキー |

RNJPRUUGAZPSQI-UHFFFAOYSA-N |

SMILES |

N(=O)[O-].[Ag+] |

正規SMILES |

N(=O)O.[Ag] |

Key on ui other cas no. |

7783-99-5 |

ピクトグラム |

Oxidizer; Irritant; Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)

![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)

![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)

![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)